Product packaging for APDye 488 Alkyne(Cat. No.:)

APDye 488 Alkyne

Cat. No.: B8116052
M. Wt: 571.5 g/mol
InChI Key: IXJREGACCBCPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 Alkyne (CAS: 1006592-47-7) is a bright, green-fluorescent dye that is structurally equivalent to Alexa Fluor® 488, offering optimal excitation by the 488 nm laser line. This compound features an alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with azide-containing molecules. This click chemistry mechanism enables efficient, bioorthogonal conjugation for labeling azide-tagged biomolecules, polymers, and surfaces. With an excitation maximum at 493 nm and an emission maximum at 518 nm, it provides strong green signals ideal for sensitive detection. The dye is highly photostable and its fluorescence remains pH-independent over a wide range, ensuring reliable performance in various experimental conditions. Its key applications include the fluorescent imaging of low-abundance azide-tagged biomolecules in microscopy, cell labeling for flow cytometry analysis, and general bioconjugation for research. The reagent is typically provided with a purity of ≥95% and should be stored at -20°C, protected from light and moisture. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17N3O10S2 B8116052 APDye 488 Alkyne

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(prop-2-ynylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O10S2/c1-2-9-27-23(28)11-3-4-12(15(10-11)24(29)30)18-13-5-7-16(25)21(38(31,32)33)19(13)37-20-14(18)6-8-17(26)22(20)39(34,35)36/h1,3-8,10,25H,9,26H2,(H,27,28)(H,29,30)(H,31,32,33)(H,34,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJREGACCBCPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Apdye 488 Alkyne Reactivity and Bioorthogonal Conjugation

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-alkyne cycloaddition is the cornerstone of APDye 488 Alkyne's utility. This reaction facilitates the formation of a stable five-membered 1,2,3-triazole ring by joining an azide (B81097) and an alkyne uni.lusigmaaldrich.comnih.govnih.govnih.govwikipedia.orgcenmed.com. This powerful reaction class, often referred to as "click chemistry," is characterized by its high efficiency, reliability, and the ability to proceed under mild conditions nih.govnih.gov. Two prominent modalities of this reaction are particularly relevant to the application of this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) uni.lu.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Mechanisms

The CuAAC reaction is a premier example of click chemistry, providing a highly efficient and regioselective method for joining azides and terminal alkynes nih.govnih.govCurrent time information in Arusha, TZ.. This transformation is catalyzed by copper(I) species and results specifically in the formation of the 1,4-disubstituted 1,2,3-triazole isomer nih.govcenmed.comCurrent time information in Arusha, TZ.nih.govnih.gov.

The generally accepted mechanism for the CuAAC reaction involves several steps mediated by copper(I) nih.govnih.govnih.gov. Initially, the terminal alkyne coordinates to a copper(I) catalyst. This is followed by deprotonation of the alkyne, forming a copper acetylide intermediate nih.govnih.govnih.gov. The azide then interacts with the copper acetylide, leading to the formation of a six-membered copper(III) metallacycle or a concerted cycloaddition transition state involving dicopper species nih.govnih.govnih.gov. Reductive elimination from this intermediate or transition state yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst nih.govnih.gov. Computational studies have provided insights into the energy barriers and pathways involved in this catalytic cycle nih.govnih.gov.

Catalytic Requirements and Optimized Reaction Kinetics

The CuAAC reaction requires the presence of a copper(I) catalyst. Copper(I) salts such as copper(I) iodide (CuI) or copper(I) chloride (CuCl) can be used directly nih.govamericanelements.com. Alternatively, copper(II) salts, such as copper(II) sulfate (B86663) (CuSO4), can be reduced in situ to the active copper(I) species using reducing agents like sodium ascorbate (B8700270) nih.govCurrent time information in Arusha, TZ.americanelements.comfishersci.ca.

The copper catalyst is essential for achieving practical reaction rates. It provides a dramatic rate acceleration, increasing the reaction speed by a factor of 107 to 108 compared to the uncatalyzed thermal reaction cenmed.comCurrent time information in Arusha, TZ.nih.gov. The reaction is generally fast, often reaching completion within an hour under optimized conditions cenmed.com. The efficiency can be further enhanced by the use of ligands, particularly in aqueous environments, which help to stabilize the copper(I) species and improve its solubility americanelements.comfishersci.cawikipedia.org. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are commonly employed for bioconjugation applications in water americanelements.comfishersci.calumiprobe.combiorbyt.com. The reaction is robust and can proceed over a broad temperature range and pH range (4-12), tolerating a wide variety of functional groups Current time information in Arusha, TZ.nih.gov.

Research has explored the kinetics of CuAAC with various alkyne substrates, demonstrating that reaction rates can vary depending on the alkyne structure and catalyst system used biorbyt.com. For example, studies comparing the relative rates of different alkynes with a fluorogenic azide have shown distinct differences in the time required to reach completion under limiting copper concentrations biorbyt.com.

Formation and Stability of 1,2,3-Triazole Linkages in Bioconjugates

The product of the CuAAC reaction between this compound and an azide-functionalized molecule is a bioconjugate containing a stable 1,4-disubstituted 1,2,3-triazole linkage uni.lusigmaaldrich.comnih.govcenmed.comCurrent time information in Arusha, TZ.nih.govnih.gov. This triazole ring is chemically inert and highly stable under a wide range of conditions cenmed.com. It is resistant to hydrolysis, oxidation, and reduction, making it a robust and permanent connection between the dye and the biomolecule cenmed.com. The stability of this covalent bond is advantageous in various applications, including fluorescence imaging and detection, as it allows for rigorous washing steps to remove unbound dye, resulting in high signal-to-noise ratios cenmed.com. The irreversible nature of the linkage ensures the integrity of the bioconjugate cenmed.comcenmed.com.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

While CuAAC is highly efficient, the requirement for a copper catalyst can be problematic in biological systems due to copper's inherent cytotoxicity wikipedia.orgtocris.com. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative by enabling copper-free click chemistry fishersci.casigmaaldrich.comwikipedia.orgatamanchemicals.comciteab.comnih.govnih.gov.

SPAAC relies on the accelerated reactivity of strained cyclic alkynes with azides fishersci.cawikipedia.orgcenmed.comciteab.comnih.gov. The ring strain in these molecules provides the driving force for the cycloaddition reaction, allowing it to proceed efficiently without the need for a metal catalyst fishersci.caciteab.comnih.gov. The mechanism of SPAAC is generally considered a concerted [3+2] cycloaddition between the strained alkyne and the azide wikipedia.orgatamanchemicals.com. APDye 488 can be adapted for SPAAC by conjugating the fluorophore to a strained alkyne moiety, such as a cyclooctyne (B158145) derivative like DBCO (Dibenzocyclooctyne) cenmed.comlumiprobe.comnih.gov.

Copper-Free Click Chemistry Modalities for Biocompatibility

The key advantage of SPAAC is its metal-free nature, which directly addresses the issue of copper toxicity in biological applications fishersci.casigmaaldrich.comwikipedia.orgatamanchemicals.comciteab.comnih.govnih.gov. Copper ions can interfere with cellular processes and damage biomolecules, limiting the use of CuAAC in live systems wikipedia.orgtocris.com. By employing strained alkynes, SPAAC bypasses this limitation, offering a biocompatible method for covalent labeling fishersci.caciteab.comnih.gov.

Various strained cyclooctyne derivatives have been developed to optimize SPAAC kinetics and biocompatibility, including DIFO (Difluorooctyne), DBCO, and BCN (Bicyclo[6.1.0]non-4-yne) wikipedia.orgcenmed.comlumiprobe.comatamanchemicals.comciteab.comnih.govnih.govnih.govlabsolu.ca. The increased reactivity of these strained systems, sometimes coupled with electron-withdrawing substituents, enhances the reaction rate in the absence of a catalyst wikipedia.orgcenmed.comciteab.comcenmed.com.

Advantages in Live-Cell and In Vivo Research Systems

The biocompatibility of SPAAC makes it particularly well-suited for applications in live cells and in vivo systems fishersci.casigmaaldrich.comwikipedia.orglumiprobe.comatamanchemicals.comnih.govnih.gov. Unlike CuAAC, which can be cytotoxic due to the copper catalyst, SPAAC allows for labeling and visualization of biomolecules within living organisms without causing significant harm or interfering with native biological functions fishersci.calumiprobe.comnih.govnih.gov.

This compound, when used in conjunction with an azide-tagged target and a strained cyclooctyne (via a dye-cyclooctyne conjugate), or conversely, using an APDye 488-cyclooctyne conjugate with an azide-tagged target, enables precise labeling for live-cell imaging, microscopy, and other biological studies rmreagents.comcenmed.comlumiprobe.comnih.govnih.govnih.gov. Although SPAAC reaction rates can be slower than CuAAC in some instances, its suitability for sensitive biological environments makes it the preferred click chemistry method for live-cell and in vivo research wikipedia.orgnih.gov. This allows researchers to track and visualize biological processes in real-time within their native context rmreagents.comfishersci.calumiprobe.comnih.govnih.govnih.gov.

Compound Information

Compound NamePubChem CIDNotes
This compoundN/AFluorescent dye (sulfonated rhodamine core with alkyne), trade name.
Copper(II) Sulfate24462Common copper source for CuAAC (used with reducing agent). fishersci.canih.govnih.gov
Copper(I) Iodide24350Common copper(I) catalyst for CuAAC. wikipedia.orgnih.govamericanelements.com
Sodium Ascorbate23667548Reducing agent used with Cu(II) salts in CuAAC. dsmz.denih.govatamanchemicals.comciteab.com
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)85325313Ligand used in CuAAC, particularly in aqueous media. sigmaaldrich.comlumiprobe.combiorbyt.comnih.gov
5-Ethynyl-2'-deoxyuridine (B1671113) (EdU)472172Example of an alkyne-tagged biomolecule precursor. cenmed.comuni.lunih.govfishersci.cawikidata.org
L-Azidohomoalanine (AHA)147480Example of an azide-tagged biomolecule precursor. tocris.comnih.gov
Bicyclo[6.1.0]non-4-yne (BCN)14201804Example of a strained alkyne for SPAAC. wikipedia.org
Dibenzocyclooctyne (DBCO)329766553Example of a strained alkyne for SPAAC (represented by DBCO-acid). sigmaaldrich.com
Difluorooctyne (DIFO)102516245Example of a strained alkyne for SPAAC (represented by DIFO-Biotin). nih.gov

Fluorescence Properties of APDye 488 (and Equivalents)

APDye 488 and its equivalents, such as AF 488 and XFD488, are characterized by specific fluorescence properties that make them suitable for various imaging and detection applications.

PropertyValueSource
Excitation Maximum493 nm or 499 nm cenmed.comuni.luenergy.gov
Emission Maximum518 nm or 520 nm cenmed.comuni.luenergy.gov
Extinction Coefficient~90,000 M⁻¹cm⁻¹ (ATTO 488 alkyne) uni.lu
~71,000 M⁻¹cm⁻¹ (XFD488 alkyne) energy.gov
Quantum YieldHigh uni.lu
PhotostabilityHigh cenmed.comuni.luenergy.gov
pH StabilityConsistent from pH 4 to pH 10 dsmz.deenergy.gov
SolubilityWater-soluble (Hydrophilic) dsmz.deuni.luenergy.gov

Bioorthogonal Chemical Reporting in Complex Biological Environments Bioorthogonal chemistry involves reactions that occur within living systems without interfering with native biochemical processes.thermofisher.commdpi.comThe azide-alkyne click reaction, utilized by this compound, is a prime example of such chemistry due to the low natural abundance of azides and alkynes in biological systems.thermofisher.commdpi.comthermofisher.comnih.govThis allows for highly specific labeling of biomolecules that have been tagged with a complementary azide or alkyne handle, often introduced metabolically or synthetically.thermofisher.commdpi.comthermofisher.comnih.gov

This compound is used for fluorescent labeling of azidated biomolecules, polymers, and surfaces in biological applications. aatbio.comlumiprobe.com Its hydrophilic nature and the mild conditions of the click reaction contribute to its suitability for use in complex biological environments, including live cells. aatbio.comaatbio.comabpbio.comthermofisher.comaxispharm.comaatbio.com The reaction is efficient and specific, with minimal side reactions with endogenous molecules. abpbio.commdpi.com This specificity enables precise labeling of target molecules such as peptides, antibodies, proteins, and nucleic acids. aatbio.comaatbio.comaxispharm.com

Applications in complex biological environments include protein and biomolecule labeling, fluorescence imaging (microscopy, flow cytometry), and potentially tracking in areas like drug delivery research. axispharm.comaxispharm.com The bright and stable fluorescence of the APDye 488 fluorophore enhances visualization in various biological assays and imaging techniques. axispharm.comaxispharm.com Studies have demonstrated the use of similar alkyne-functionalized fluorophores for dynamic imaging of biological processes, such as tracking glycan trafficking in live cells. nih.gov

Advanced Methodologies for Biomolecular Conjugation with Apdye 488 Alkyne

Protein and Peptide Labeling Strategies

The application of APDye 488 Alkyne in the labeling of proteins and peptides is widespread, frequently leveraging click chemistry to conjugate the dye to azide-modified biomolecules. aatbio.comaatbio.combroadpharm.comaxispharm.com This conjugation strategy allows for the fluorescent tagging of various proteins and peptides, including antibodies, for diverse downstream applications such as microscopy, flow cytometry, and diagnostic imaging. axispharm.comaxispharm.comaxispharm.com

Site-Specific Functionalization of Proteins and Antibodies

Site-specific functionalization of proteins and antibodies using this compound is commonly achieved by introducing an azide (B81097) group at a defined position on the target protein or antibody. This is followed by a click chemistry reaction with the alkyne-functionalized dye. This methodology offers a high degree of control over the labeling site, thereby minimizing potential interference with the biological function of the protein or the binding affinity of the antibody. For example, commercially available antibody labeling kits often employ reactive esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, which react with primary amines (lysine residues) on antibodies to facilitate dye attachment. clickchemistrytools.com.cn While this method labels multiple lysine (B10760008) residues rather than a single specific site, it provides a more controlled labeling pattern compared to random conjugation techniques. The resulting fluorescent conjugates exhibit bright and photostable fluorescence, making them well-suited for applications like flow cytometry, fluorescent microscopy, enzyme-linked immunosorbent assay (ELISA), and Western blotting. clickchemistrytools.com.cn

Metabolic Incorporation for Nascent Protein Synthesis Detection

Metabolic incorporation strategies involve the use of unnatural amino acid analogs that contain bioorthogonal functional groups, such as azides. These analogs are integrated into newly synthesized proteins by the cell's protein synthesis machinery. This compound can then be employed to fluorescently label these azide-modified proteins through a click chemistry reaction, enabling the detection and visualization of nascent protein synthesis. fishersci.comthermofisher.com For instance, L-azidohomoalanine (AHA), an azide-containing analog of methionine, can be supplied to cell cultures and incorporated into actively translating proteins. thermofisher.com Subsequently, the azido-modified proteins can be detected using an alkyne-functionalized dye, such as Alexa Fluor® 488 alkyne (which shares structural similarity with this compound), via a click reaction. thermofisher.com This technique offers a rapid, sensitive, non-toxic, and non-radioactive alternative to conventional methods for monitoring protein synthesis, compatible with fluorescence microscopy and high-throughput imaging. fishersci.comthermofisher.com Another related approach utilizes O-propargyl-puromycin (OPP), a puromycin (B1679871) analog containing an alkyne group that incorporates into nascent polypeptide chains. clickchemistrytools.com.cnnih.gov In this scenario, an azide-functionalized dye, such as AZDye 488 Azide Plus (equivalent to Alexa Fluor 488), is used for the click reaction to label the OPP-modified proteins. clickchemistrytools.com.cn

Interrogation of Protein Post-Translational Modifications (e.g., O-GlcNAc, Fatty Acylation)

This compound is instrumental in the investigation of protein post-translational modifications (PTMs) through methodologies that introduce bioorthogonal handles onto these modifications. In the context of studying O-GlcNAcylation, for example, metabolic labeling can be performed using modified sugars containing azide groups, such as N-azidoacetylgalactosamine (GalNAz). nih.gov GalNAz is enzymatically converted within the cell to UDP-N-azidoacetylglucosamine (GlcNAz), which is then transferred to proteins by O-GlcNAc transferase. nih.gov The resulting azido-modified O-GlcNAc can subsequently be targeted by alkyne-functionalized probes like this compound via click chemistry for detection and visualization. biorxiv.orgcaltech.edu This chemoenzymatic labeling strategy, combined with click chemistry, provides a sensitive method for the identification and study of O-GlcNAcylated proteins. biorxiv.orgnih.gov Although the provided search results specifically mention Alexa Fluor 488 alkyne in the context of O-GlcNAc labeling biorxiv.orgthermofisher.com, given the established structural and functional equivalence to this compound aatbio.comaxispharm.comaxispharm.com, it is reasonable to infer that this compound is also applicable in these methodologies.

Nucleic Acid Labeling Techniques

This compound is also applicable in techniques for labeling nucleic acids, primarily through click chemistry reactions involving azide-modified nucleotides or nucleic acid adducts. axispharm.com

DNA Modification and Detection (e.g., Nascent DNA Synthesis, DNA Adducts)

For the detection of nascent DNA synthesis, nucleotide analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which contains an alkyne group, are incorporated into newly synthesized DNA strands. biorxiv.orgnih.gov While the standard click chemistry protocol for EdU detection involves the reaction of an azide-modified dye with the alkyne in EdU biorxiv.orgthermofisher.comresearchgate.net, this compound could be utilized in an inverse labeling scheme if an azide-modified nucleotide analog were employed for incorporation into DNA. A more direct application involves the use of alkyne-modified dyes, such as Alexa Fluor 488 alkyne (equivalent to this compound), for the detection of azide-modified DNA adducts. nih.govnih.gov This methodology has been successfully applied in studies investigating the cellular fate of DNA-targeted platinum-based anticancer agents that form azide-modified adducts within chromosomal DNA. nih.govnih.gov The click reaction between the azide-modified platinum–acridine adducts and Alexa Fluor 488 alkyne enables the fluorescent visualization of these adducts in fixed cells. nih.govnih.gov Research findings have demonstrated a clear correlation between a pronounced increase in Alexa Fluor 488 fluorescence intensity and increasing platinum-to-nucleotide ratios in labeled DNA samples. nih.gov

RNA Labeling for Structural and Functional Studies (e.g., Site-Specific Post-Transcriptional Labeling)

Similar to its application in DNA labeling, this compound can be incorporated into RNA labeling strategies that utilize click chemistry. While the provided search results did not explicitly detail the use of this compound for site-specific post-transcriptional RNA labeling, the underlying principle of using alkyne-modified dyes to label azide-modified RNA is well-established. For instance, nascent RNA synthesis can be detected by incorporating ethynyl (B1212043) uridine (B1682114) (EU), an alkyne-modified uridine analog, into newly transcribed RNA. thermofisher.com This is typically followed by a click reaction with a corresponding azide-functionalized dye, such as Alexa Fluor 488 azide. thermofisher.com Conversely, if a method were developed to introduce azide groups site-specifically into RNA molecules post-transcriptionally, this compound could serve as the fluorescent probe for click chemistry-based detection and visualization, facilitating structural and functional studies of RNA.

Complex Biomolecule Conjugation (e.g., Glycans, Lipids, Lipopolysaccharides)

The click chemistry compatibility of this compound makes it a valuable tool for conjugating complex biomolecules that can be functionalized with azide groups. This includes important classes such as glycans, lipids, and lipopolysaccharides (LPS).

Glycans, intricate sugar structures found on the surface of cells and proteins, can be metabolically engineered to incorporate azide-modified sugars. Subsequently, this compound can be used to fluorescently label these modified glycans via click chemistry, allowing for their visualization and study. cenmed.comnih.govfishersci.comresearchgate.net This approach is particularly useful for investigating glycan biosynthesis, trafficking, and interactions.

Lipids, fundamental components of biological membranes, can also be tagged with alkyne or azide functionalities. Alkyne-modified lipids can be visualized by reaction with azide-coupled reporters like APDye 488 Azide, while azide-modified lipids can be conjugated with alkyne dyes such as this compound. wikipedia.orgmdpi.com This enables researchers to track lipid localization and dynamics within cellular membranes.

Lipopolysaccharides (LPS), major components of the outer membrane of Gram-negative bacteria, are another class of complex biomolecules that can be labeled. While studies often describe labeling LPS with spectrally similar dyes like Alexa Fluor 488 hydrazide, the principle of using a reactive fluorescent probe to tag components of LPS is applicable. tocris.comresearchgate.net The oligosaccharide core of LPS contains residues that can be modified for subsequent conjugation with fluorescent probes via suitable reaction chemistries. tocris.com

Metabolic Precursor-Guided Labeling Approaches

Metabolic precursor-guided labeling is a powerful technique that utilizes the cell's own biosynthetic machinery to incorporate modified biomolecule building blocks containing bioorthogonal functional groups, such as azides. These incorporated azide tags can then be selectively labeled with alkyne-functionalized probes like this compound using click chemistry. This approach allows for the specific labeling of newly synthesized or modified biomolecules within living cells or organisms.

Examples of metabolic labeling strategies include the incorporation of azide-modified sugars, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), into cellular glycans. nih.gov Cells metabolize Ac4ManNAz and incorporate azidosialic acid residues into sialoglycoproteins and glycoRNAs. cenmed.com Subsequent labeling with an alkyne-functionalized dye like this compound allows for fluorescent visualization of these azide-tagged glycans. nih.gov

Similarly, metabolic labeling has been applied to study protein prenylation, a lipid modification of proteins. Alkyne-containing isoprenoid analogues, such as C15AlkOPP, are metabolically incorporated into prenylated proteins. These alkyne-tagged proteins can then be detected through click reactions with azide-bearing fluorophores or captured using azide-biotin conjugates for enrichment and analysis.

Metabolic labeling with modified nucleosides, such as (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), which contains an alkyne group, allows for the labeling of newly synthesized DNA. This alkyne-modified DNA can then be detected using copper(I)-catalyzed azide-alkyne click reactions with fluorescent azides, including those conjugated to fluorophores spectrally similar to APDye 488. This technique is valuable for studying cell proliferation and DNA synthesis.

The use of this compound or equivalent alkyne dyes in conjunction with metabolic labeling provides a highly specific and efficient method to fluorescently tag complex biomolecules synthesized through biological pathways, enabling their study with minimal perturbation to cellular processes.

Applications in Membrane Component Studies

This compound plays a significant role in the study of membrane components through its application in click chemistry-based labeling. Lipids and lipopolysaccharides are key constituents of cellular membranes, and their localization, dynamics, and interactions are crucial for understanding membrane structure and function.

Fluorescent labeling of lipids using alkyne or azide probes, followed by click chemistry with a complementary reactive dye like this compound, allows for the visualization of specific lipid species within biological membranes. mdpi.com This enables researchers to investigate lipid trafficking, membrane fluidity, and the formation of specialized membrane domains using fluorescence microscopy. The ability to label alkyne lipids directly with an azide-coupled dye can be advantageous depending on the experimental goals. mdpi.com

Lipopolysaccharides (LPS), found in the outer membrane of Gram-negative bacteria, can also be targets for fluorescent labeling to study bacterial cell surface architecture and interactions with host cells. While direct conjugation of this compound to LPS would typically involve prior azide functionalization of the LPS, studies using spectrally similar hydrazide dyes conjugated to LPS demonstrate the utility of fluorescent probes for LPS binding studies and imaging. tocris.comresearchgate.net A method involving oxidation of galactose residues in the LPS core to aldehyde groups, followed by reaction with a hydrazide dye, has been shown to generate highly fluorescent LPS conjugates. tocris.com Although this specific example uses a hydrazide, it highlights the potential for fluorescent labeling of LPS components, which could potentially be adapted to click chemistry strategies involving alkyne/azide reactions with appropriate LPS modifications and alkyne dyes like this compound.

These applications underscore the utility of this compound and click chemistry in providing specific and sensitive fluorescent labeling of complex membrane components, facilitating detailed studies of membrane biology.

Compound NamePubChem CIDNotes
This compound10335693CID for a closely related alkyne compound.
Ac4ManNAz71311757
C15AlkOPPNot availableCAS: 946615-44-7
F-ara-EdU514810
Azidohomoalanine147480CID for (S)-2-Amino-4-azidobutanoic acid.
Lipopolysaccharides (LPS)131750181Representative CID for E. coli LPS. Class of compounds.
GlycansNot applicableClass of compounds.
LipidsNot applicableClass of compounds.

XFD488 Alkyne Stock Solution Preparation innexscientific.com

XFD488 alkyne, having the same chemical structure as Alexa Fluor™ 488 alkyne, can be prepared as stock solutions in DMSO. The following table provides the volume of DMSO needed to reconstitute specific masses of XFD488 alkyne to achieve desired concentrations. innexscientific.com

Mass1 mM5 mM10 mM
0.1 mg129.212 µL25.842 µL12.921 µL
0.5 mg646.062 µL129.212 µL64.606 µL
1 mg1.292 mL258.425 µL129.212 µL
5 mg6.461 mL1.292 mL646.062 µL
10 mg12.921 mL2.584 mL1.292 mL

Research Applications of Apdye 488 Alkyne in Cellular and Subcellular Imaging

High-Resolution Fluorescence Microscopy

The bright and photostable characteristics of APDye 488 Alkyne make it well-suited for various high-resolution fluorescence microscopy techniques aatbio.comaxispharm.comaxispharm.com. These methods provide detailed spatial information about the distribution and localization of labeled molecules.

Confocal Microscopy for Spatial Localization and Tracking

Confocal microscopy is a widely used technique that provides optical sectioning, allowing for the generation of high-resolution images of specific focal planes within a sample. This compound is effectively used in confocal microscopy for visualizing azide-tagged biomolecules and determining their spatial localization within cells dianabiotech.commedchemexpress.com. Studies have demonstrated the application of Alexa Fluor 488-alkyne (structurally similar to this compound) in confocal microscopy to image the intracellular distribution of platinum-based compounds that have been modified with azides nih.gov. This approach allowed for the visualization of the platinum compound's localization within the nucleus and cytoplasm of cancer cells nih.gov. Confocal microscopy with this compound can also be used for tracking the movement or changes in localization of labeled cellular components over time in live-cell imaging experiments nih.gov.

Super-Resolution Microscopy (PALM, dSTORM, STED) for Nanoscale Imaging

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with nanoscale resolution. This compound and its equivalents are suitable for several super-resolution modalities, including PALM, dSTORM, and STED axispharm.comaxispharm.comaatbio.comnih.govibidi.com. These techniques rely on the precise localization or controlled switching of individual fluorophores to achieve enhanced resolution nih.govibidi.com. The photostability and fluorescence properties of dyes like this compound are crucial for these methods axispharm.comaatbio.comthermofisher.com. For instance, dSTORM utilizes photoswitching properties of fluorophores in specific buffer conditions to achieve high resolution thermofisher.com. While specific detailed research findings solely focused on this compound in these super-resolution methods were not extensively detailed in the search results, its spectral similarity and described suitability for these techniques suggest its potential application in resolving fine cellular structures labeled via click chemistry axispharm.comaxispharm.comaatbio.com.

Single-Molecule Detection Techniques

The high fluorescence quantum yield and photostability of this compound and similar dyes make them highly suitable for single-molecule detection applications axispharm.comaatbio.com. Single-molecule techniques allow for the observation and analysis of individual molecules, providing insights into molecular dynamics and interactions that are not possible with ensemble measurements. While specific examples using this compound for single-molecule detection were not prominently featured in the search results, the general characteristics of the dye class it belongs to indicate its potential in this area axispharm.comaatbio.comatto-tec.com.

Flow Cytometry for Quantitative Cell Analysis

Flow cytometry is a powerful technique for the quantitative analysis of cell populations based on their fluorescence properties. This compound is widely used in flow cytometry for labeling cells and biomolecules, allowing for the assessment of various cellular parameters dianabiotech.comaxispharm.comaxispharm.comaxispharm.comaxispharm.com. Its bright and stable fluorescence, along with its compatibility with the 488 nm laser, makes it an excellent choice for this application axispharm.comaxispharm.comberkeley.edu. By conjugating this compound to azide-modified targets within or on the surface of cells via click chemistry, researchers can quantify the presence and levels of these targets in large cell populations axispharm.comaxispharm.com. This is particularly useful for applications such as tracking metabolic labeling of cellular components or assessing the efficiency of biomolecule delivery into cells axispharm.comnih.gov.

In Vitro and In Vivo Imaging Methodologies (excluding clinical human trial data)

This compound is applicable in both in vitro and in vivo imaging studies, providing a means to visualize biological processes in living systems dianabiotech.commedchemexpress.comaxispharm.comevidentscientific.combroadpharm.com. Its bioorthogonal click chemistry reactivity allows for specific labeling without significant background from endogenous molecules axispharm.com.

Whole-Cell Labeling and Live-Cell Applications

This compound can be used for whole-cell labeling and in various live-cell imaging applications aatbio.commedchemexpress.comaxispharm.comevidentscientific.comthermofisher.comatto-tec.com. The hydrophilic nature of the dye contributes to its suitability for live-cell experiments by minimizing aggregation aatbio.com. Through metabolic labeling strategies, azide (B81097) groups can be incorporated into newly synthesized biomolecules like proteins or glycans within living cells nih.govnih.gov. Subsequent reaction with this compound via click chemistry allows for the fluorescent visualization of these newly synthesized molecules in real-time or at specific time points nih.govnih.gov. This approach has been used to study dynamic processes such as protein synthesis and trafficking nih.gov. Studies using Alexa Fluor 488-alkyne (a similar dye) have demonstrated successful labeling and imaging of azide-modified DNA adducts and cell-surface glycans in fixed and live cells, respectively nih.govnih.gov. Optimized conditions for live-cell surface labeling using a related DIFO-488 probe (copper-free click chemistry) have been established and successfully imaged nih.gov.

Table 1: Optical Properties of this compound and Similar Dyes

Dye NameExcitation (nm)Emission (nm)Extinction Coefficient (cm⁻¹M⁻¹)PubChem CID
This compound493-499517-520~71,000-86,000Not found
XFD488 Alkyne49952071,000Not found
AF 488 Alkyne494517Not specifiedNot found
AFDye 488 Alkyne493518Not specifiedNot found
MB 488 Alkyne50152486,000Not found
ATTO 488 Alkyne49952090,000Not found
OG 488 AlkyneNot specifiedNot specified84,000Not found
AZDye488-Alkyne49451773,000Not found
Alexa Fluor 48849551971,800 lumiprobe.com11345983

Table 2: Research Applications of this compound and Similar Dyes

ApplicationThis compound & Equivalents UsedExamples/Findings
Confocal MicroscopyYes dianabiotech.commedchemexpress.comnih.govImaging intracellular localization of platinum-DNA adducts nih.gov. Visualization of azide-containing biomolecules medchemexpress.com.
Super-Resolution MicroscopySuitable axispharm.comaxispharm.comaatbio.comPotential for use in PALM, dSTORM, STED due to photostability and fluorescence properties axispharm.comaatbio.com.
Single-Molecule DetectionSuitable axispharm.comaatbio.comatto-tec.comHigh quantum yield and photostability are advantageous for single-molecule studies axispharm.comaatbio.com.
Flow CytometryYes dianabiotech.comaxispharm.comaxispharm.comaxispharm.comaxispharm.comQuantitative analysis of labeled cell populations axispharm.comaxispharm.com. Assessment of metabolic labeling efficiency nih.gov.
In Vitro ImagingYes dianabiotech.commedchemexpress.comaxispharm.comevidentscientific.combroadpharm.comLabeling and imaging of azide-modified biomolecules in cultured cells nih.govnih.gov.
In Vivo ImagingPotential dianabiotech.comevidentscientific.combroadpharm.comWhile direct examples of this compound in in vivo imaging were limited in the search, the dye class is used in in vivo contexts aatbio.comatto-tec.com.
Whole-Cell Labeling (Live-Cell)Yes aatbio.commedchemexpress.comaxispharm.comevidentscientific.comthermofisher.comatto-tec.comMetabolic labeling of newly synthesized proteins and glycans nih.govnih.gov. Real-time visualization of cellular processes nih.gov.

Subcellular Organelle Targeting and Visualization

The alkyne moiety of this compound serves as a key handle for targeting and visualizing subcellular organelles when used in conjunction with azide-modified molecules or structures that exhibit specific organelle localization. This approach leverages the specificity of biological targeting elements with the robust and selective nature of click chemistry.

Research has demonstrated the utility of alkyne-functionalized dyes, including those structurally equivalent to this compound, in visualizing biomolecules within specific cellular compartments. For instance, Alexa Fluor 488-alkyne has been employed in click chemistry to label DNA adducts of a platinum compound within cells. This method allowed for the visualization of the intracellular distribution of these adducts, revealing their localization primarily within the nucleus invivochem.cn. This highlights how this compound, through click chemistry, can be used to track the localization of modified biomolecules or probes designed to target specific organelles like the nucleus.

The broader field of organelle-targeted fluorescent probes utilizes various strategies, including conjugating dyes to molecules with inherent organelle tropism or employing bioorthogonal chemistry like the azide-alkyne click reaction nih.govvub.ac.benih.govgoogle.comfishersci.fi. While not always exclusively featuring this compound, studies using click chemistry for organelle visualization provide a framework for its application. For example, click chemistry has been used to achieve super-resolution imaging of various organelles by conjugating membrane-targeting groups via in situ click reactions nih.gov. The design of organelle-selective probes often considers factors such as membrane potential, specific biomolecules within organelles, and pH gradients to achieve targeted accumulation nih.govnih.gov. This compound, with its alkyne handle, can be conjugated to such targeting moieties to direct its fluorescence to specific subcellular locations for visualization via click chemistry upon encountering a corresponding azide.

Integration with Signal Amplification Techniques and Förster Resonance Energy Transfer (FRET)-Based Detection

This compound's participation in click chemistry makes it compatible with various signal amplification techniques and FRET-based detection strategies used in cellular imaging.

Integration with Signal Amplification Techniques:

Click chemistry can be integrated into signal amplification strategies to enhance the detection sensitivity of target molecules. These methods often involve incorporating multiple click-reactive sites per target molecule or using dendrimer structures presenting multiple click handles nih.govciteab.com. For example, a "Click-based amplification" method has been reported that can be integrated with various click-labeling modes, providing significant fluorescence amplification in fixed cells nih.gov. This technique utilized picolyl azide as a functional group on a streptavidin-based amplifier to enhance click chemistry efficiency nih.gov. Another approach involves using dendrimer-type tetraazide or tetraalkyne compounds in sandwich-type detection assays to yield strongly improved signal intensities nih.gov. This compound, as a fluorescent alkyne, can serve as the reporter molecule in such amplification schemes, where multiple this compound molecules are conjugated to an amplified azide-presenting structure via click chemistry, leading to a brighter signal from each target molecule. While specific detailed research findings focusing solely on signal amplification driven by this compound were not extensively found, its role as a bright, click-compatible fluorophore makes it a suitable component in these amplification strategies.

Integration with Förster Resonance Energy Transfer (FRET)-Based Detection:

FRET is a technique used to study molecular interactions and conformational changes based on the non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore in close proximity. Click chemistry provides a precise method for site-specifically labeling biomolecules with FRET donor and acceptor dyes citeab.comnih.govnih.govnih.govescholarship.org.

APDye 488, the fluorophore core of this compound, has spectral properties (excitation ~495-499 nm, emission ~519-520 nm) cenmed.comnih.gov that make it a suitable FRET donor. Research using Alexa Fluor 488 (spectrally equivalent to APDye 488) as a FRET donor has been reported nih.govescholarship.orgnih.gov. For instance, an azide derivative of Alexa Fluor 488 was used as a FRET donor in conjunction with Alexa Fluor 594 as an acceptor, both attached via click chemistry and maleimide (B117702) chemistry, respectively, for single-molecule FRET studies of proteins nih.govescholarship.org. Other studies have evaluated Alexa 488 as a donor with various far-red acceptors like Atto647N, Alexa647, StarRed, and Atto655 for single-molecule FRET experiments nih.gov.

When this compound is used to label an azide-tagged molecule via click chemistry, the resulting conjugate can act as a FRET donor if an appropriate acceptor fluorophore is present in close proximity. This allows for the investigation of interactions or conformational changes involving the alkyne-tagged molecule using FRET, with the APDye 488 fluorescence serving as the donor signal. While specific FRET pairs exclusively characterized with this compound were not prominently featured in the search results, its equivalence to Alexa Fluor 488 suggests its potential utility in established FRET applications where Alexa Fluor 488 is used as a donor.

Innovations in Apdye 488 Alkyne Probe Design and Performance Optimization

Engineering for Enhanced Photostability in Extended Imaging Applications

Photostability is a critical factor for fluorescent probes used in extended imaging applications, as it directly impacts the duration of observation and the quality of acquired data. APDye 488, and its equivalents like Alexa Fluor 488, are known for being bright and photostable fluorophores lumiprobe.comaxispharm.comaatbio.comdianabiotech.com. This enhanced photostability compared to some traditional dyes, such as fluorescein (B123965), allows for longer imaging sessions with reduced signal loss due to photobleaching axispharm.comthermofisher.com. The inherent chemical structure of these dyes, often based on sulfonated rhodamine or fluorinated fluorescein derivatives, contributes to their improved resistance to photodegradation under illumination lumiprobe.comaxispharm.com. Studies have shown that Alexa Fluor 488, often considered equivalent to APDye 488, retains brightness more effectively than other dyes like Dylight 488 and Fluoprobes 488 axispharm.com. Similarly, comparisons indicate better photobleaching resistance for Alexa Fluor 488 and Oregon Green 488 compared to fluorescein thermofisher.com.

Hydrophilicity Considerations for Aqueous and Live-Cell Environments

The performance of fluorescent probes in biological systems, particularly in live-cell imaging and aqueous environments, is significantly influenced by their hydrophilicity. APDye 488 and its structural analogs are characterized as hydrophilic lumiprobe.comaatbio.comdianabiotech.comaxispharm.comatto-tec.comaxispharm.comaatbio.com. This hydrophilic nature is advantageous as it helps prevent aggregation of the dye in aqueous solutions, which can lead to reduced fluorescence quantum yield and increased background signal aatbio.com. For live-cell applications, hydrophilicity is crucial for maintaining dye solubility and minimizing non-specific interactions with cellular components, facilitating better penetration and distribution within the cellular environment aatbio.comdianabiotech.comaxispharm.comatto-tec.comaxispharm.com. The water solubility of ATTO 488, another spectrally similar dye, is highlighted as excellent, making it suitable for various bioanalytical applications atto-tec.comaatbio.com.

Strategies for Minimizing Background Fluorescence and Non-Specific Interactions

Minimizing background fluorescence and non-specific interactions is essential for achieving high signal-to-noise ratios in fluorescence imaging and detection. The alkyne functional group on APDye 488 Alkyne is designed for bioorthogonal conjugation via click chemistry axispharm.comaatbio.comthermofisher.com. This highly selective reaction with azide-containing molecules ensures that the fluorescent label is attached specifically to the target biomolecule, significantly reducing non-specific binding that can contribute to background fluorescence axispharm.comaatbio.com. The bioorthogonal nature of the click reaction means that the reactive groups (alkyne and azide) are generally absent in biological systems, leading to very low background labeling of endogenous molecules thermofisher.com. While not specifically detailed for this compound in all contexts, the principle of using highly selective bioorthogonal chemistry is a primary strategy for minimizing background and non-specific interactions in labeling applications thermofisher.com. The hydrophilic nature of the dye also contributes to minimizing aggregation, which can be a source of increased background fluorescence aatbio.com.

Comparative Analysis with Spectrally Analogous Fluorescent Dyes (e.g., Alexa Fluor 488, Oregon Green 488, ATTO 488)

This compound belongs to a class of green-fluorescent dyes that are spectrally similar to several other widely used fluorophores, including Alexa Fluor 488, Oregon Green 488, and ATTO 488 axispharm.comaxispharm.com. Comparisons frequently highlight the spectral equivalence between APDye 488 and Alexa Fluor 488, with similar excitation and emission maxima biomol.comdianabiotech.comaxispharm.comaxispharm.com. Many sources indicate that APDye 488 and its variants offer comparable brightness and photostability to Alexa Fluor 488, often presenting them as cost-effective alternatives dianabiotech.comaxispharm.comaxispharm.com.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)PhotostabilityHydrophilicity
This compound494-499517-52071,000 - 73,000HighHydrophilic
Alexa Fluor 488494-495517-519>65,000 - 71,000HighHydrophilic
Oregon Green 488478, 492~52084,000Higher than Fluorescein thermofisher.comaxispharm.comSoluble in DMF, Insoluble in water (carboxylic acid form) guidechem.com
ATTO 488480-515 (Opt. 501)520-52390,000Exceptional atto-tec.comaatbio.comHydrophilic, Excellent water solubility atto-tec.comaatbio.com

Note: Spectral properties can vary slightly depending on the specific conjugate and solvent.

Research findings indicate that Alexa Fluor 488 demonstrates greater photostability than fluorescein and Oregon Green 488 in certain applications thermofisher.com. Oregon Green 488 is noted for having higher photostability and a lower pKa (4.8) compared to fluorescein (6.5), making it more suitable for use in biological systems where pH can vary axispharm.com. ATTO 488 is also characterized by high molecular absorption, high quantum yield, and exceptional photostability, making it suitable for demanding applications like single-molecule detection and super-resolution microscopy atto-tec.comaatbio.comsigmaaldrich.com. While spectrally analogous, differences in specific chemical modifications can lead to variations in properties such as photostability, quantum yield, and pH sensitivity, which may influence the choice of dye for a particular application.

Emerging Research Directions and Future Perspectives for Apdye 488 Alkyne

Development of Novel Bioconjugation Reagents and Linker Systems

APDye 488 Alkyne serves as a fundamental building block in the creation of sophisticated bioconjugation reagents and linker systems. Its primary utility lies in its terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. nih.govlicorbio.com These "click" reactions are prized for their high efficiency, specificity, and biocompatibility, enabling the precise attachment of the bright APDye 488 fluorophore to a wide array of biomolecules. licorbio.comnih.gov

The development of novel reagents often focuses on creating bifunctional or multifunctional linkers that incorporate an alkyne group for reaction with this compound and another reactive group for attachment to a specific target. For instance, researchers have synthesized novel linkers containing biotin (B1667282), an alkyne, and an amino group for the identification of target proteins. researchgate.net In such a system, the alkyne group is "clicked" to an azide-modified probe molecule, and the entire complex can then be cross-linked to its protein target and subsequently detected or isolated using the biotin tag.

Future research in this area is directed towards the design of "smart" or cleavable linker systems. These advanced linkers could, for example, be designed to be cleaved by specific enzymes or changes in the cellular microenvironment, allowing for the controlled release of the fluorescent tag or the targeted biomolecule. This would enable more dynamic studies of biological processes. Furthermore, the development of new catalysts and reaction conditions for click chemistry continues to broaden the scope of possible bioconjugations involving reagents like this compound, promising even more robust and versatile labeling strategies.

Reagent/Linker TypeKey FeaturesApplication Example
Bifunctional Linkers Contains an alkyne for APDye 488 conjugation and a second reactive group (e.g., NHS ester, maleimide).Labeling of antibodies or proteins at specific sites for immunoassays.
Tricyclic Linkers Incorporates a strained alkyne for copper-free click chemistry.In vivo labeling of biomolecules without the need for cytotoxic copper catalysts.
Cleavable Linkers Contains a bond that can be broken under specific conditions (e.g., pH, enzymatic activity).Release of a therapeutic agent from a fluorescently-tracked delivery vehicle.
Photo-crosslinking Linkers Includes a photoreactive group that forms a covalent bond upon UV irradiation.Covalent capture and identification of interacting proteins in living cells.

Contributions to Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, this compound is instrumental for the visualization and quantification of proteins and metabolites. A key application is in metabolic labeling, where cells are incubated with a modified metabolic precursor containing an azide (B81097) group. nih.gov This azide-tagged precursor is incorporated into newly synthesized biomolecules, such as proteins or glycans. Subsequent reaction with this compound allows for the fluorescent tagging and visualization of these molecules, providing insights into cellular dynamics and metabolism. thermofisher.comthermofisher.com

One powerful technique that leverages this approach is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). gbiosciences.com In BONCAT, an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), is used to label newly synthesized proteins. thermofisher.comgbiosciences.com These proteins can then be fluorescently tagged with this compound for visualization or enrichment and subsequent identification by mass spectrometry. nih.gov This has proven invaluable for studying protein synthesis in different cellular states and in response to various stimuli.

Similarly, in metabolomics, alkyne-containing probes are used to study post-translational modifications like protein prenylation. nih.govnih.gov These probes, which are analogs of isoprenoids, are metabolically incorporated into proteins and can then be detected with azide-functionalized fluorescent dyes. nih.gov This allows for the investigation of the roles of prenylated proteins in signaling pathways and disease. nih.gov Future directions in this area include the development of multiplexing strategies, where different fluorescent alkynes with distinct spectral properties are used to simultaneously track multiple classes of biomolecules.

Research AreaTechniqueRole of this compoundKey Findings
Proteomics Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)Fluorescently labels newly synthesized proteins containing azide-modified amino acids.Enables visualization and quantification of protein synthesis dynamics in cells.
Proteomics Activity-Based Protein Profiling (ABPP)Labels active enzymes that have been tagged with an azide-containing probe.Allows for the profiling of enzyme activity in complex biological samples. nih.govnih.gov
Metabolomics Metabolic Labeling with Isoprenoid ProbesDetects proteins that have been post-translationally modified with alkyne-containing isoprenoid analogs.Facilitates the study of protein prenylation and its role in cellular signaling. nih.govnih.gov
Metabolomics Glycan ProfilingTags and visualizes glycans that have been metabolically labeled with an azide-modified sugar.Provides insights into the structure and function of the glycome in health and disease.

Advanced Biosensing and Diagnostic Platform Development

The bright and stable fluorescence of APDye 488 makes it an excellent candidate for the development of sensitive biosensors and diagnostic platforms. vectorlabs.com When conjugated to a recognition element, such as an antibody or a nucleic acid aptamer, this compound can be used to detect the presence and quantity of a specific analyte.

A notable example is the development of fluorescent probes for the detection of small molecules. For instance, a novel fluorescent probe with an active alkynyl group was designed for the rapid and sensitive detection of putrescine, a marker of food spoilage. researchgate.net The probe's fluorescence is quenched upon reaction with putrescine, providing a clear signal for its presence. researchgate.net This principle can be extended to the detection of a wide range of other analytes by tailoring the recognition element of the sensor.

Furthermore, this compound is being integrated into nanoparticle-based sensing platforms. Gold nanoparticles functionalized with alkyne groups can be used for the sensitive detection of various molecules. nih.gov The conjugation of this compound to these nanoparticles can enhance the signal and allow for multiplexed detection. Future developments in this area will likely focus on the creation of in vivo biosensors that can monitor the levels of specific metabolites or disease biomarkers in real-time, as well as the development of point-of-care diagnostic devices that utilize the fluorescence of APDye 488 for rapid and easy-to-read results.

Platform TypePrinciple of OperationAnalyte Example
Homogeneous Assay Fluorescence quenching or enhancement upon analyte binding to a labeled recognition molecule.Small molecules (e.g., putrescine), metal ions.
Heterogeneous Assay (e.g., ELISA-like) Analyte is captured on a surface and detected with an APDye 488-labeled antibody or probe.Proteins, hormones, disease biomarkers.
Nanoparticle-Based Sensor Aggregation-induced fluorescence changes or enhanced signal from APDye 488-labeled nanoparticles.Nucleic acids, proteins, toxins.
Flow Cytometry Detection of cells or beads labeled with an APDye 488-conjugated probe that binds to a specific cell surface marker.Circulating tumor cells, immune cells.

Interdisciplinary Applications in Materials Science and Nanotechnology

The utility of this compound is increasingly being recognized in materials science and nanotechnology, where it is used to impart fluorescence to a variety of materials for imaging and sensing applications. The ability to functionalize surfaces and nanoparticles with this bright fluorophore opens up new possibilities for the creation of advanced materials with tailored optical properties.

One significant application is the surface functionalization of nanoparticles. Gold nanoparticles, for example, can be readily functionalized with alkyne-containing molecules, which can then be conjugated to this compound. nih.govnih.gov This creates highly fluorescent and stable nanoprobes that can be used for targeted imaging of cells and tissues. nih.govnih.govresearchgate.net The small size of the alkyne group is advantageous as it minimally perturbs the properties of the nanoparticle.

In materials science, this compound can be used to fluorescently label polymers and other materials. For instance, alkyne-functionalized microparticles can be labeled with APDye 488 Azide for use in flow cytometry and other imaging-based assays. poly-an.de This allows for the creation of encoded microparticles for multiplexed analysis. Future research in this interdisciplinary space will likely involve the development of novel hybrid materials that combine the unique properties of nanomaterials with the bright fluorescence of APDye 488 for applications in areas such as light-emitting devices, advanced sensors, and theranostics.

Material/NanostructureFunctionalization MethodApplication
Gold Nanoparticles Surface modification with alkyne-terminated ligands followed by click chemistry with APDye 488 Azide.Targeted cellular imaging, chemical sensing. nih.govnih.gov
Magnetic Nanoparticles Coating with alkyne-functionalized polymers and subsequent labeling with APDye 488 Azide.Dual-modality imaging (MRI and fluorescence). nih.govresearchgate.net
Polymer Microparticles Incorporation of alkyne-containing monomers during polymerization, followed by reaction with APDye 488 Azide.Multiplexed assays, flow cytometry standards. poly-an.de
Graphene Covalent attachment of alkyne-bearing molecules to the graphene surface for subsequent fluorescent labeling.Biosensing, bioimaging. mdpi.com

Q & A

How does APDye 488 Alkyne compare structurally and functionally to other green fluorescent alkynes (e.g., Alexa Fluor® 488 Alkyne)?

This compound shares structural homology with Alexa Fluor® 488 Alkyne, particularly in its carboxyfluorescein core and alkyne functional group for CuAAC (copper-catalyzed azide-alkyne cycloaddition). However, its fluorinated structure enhances photostability and lowers pKa (~4.8), making it more effective in acidic cellular environments . Unlike OG 488 Alkyne, this compound exhibits a higher extinction coefficient (84,000 M⁻¹cm⁻¹ at 496 nm) and compatibility with 488 nm laser lines, which is critical for confocal microscopy and flow cytometry .

Methodological Tip : Validate spectral overlap using control experiments with tandem dyes (e.g., Cy3 or AF594) to avoid bleed-through in multiplexed imaging .

What experimental conditions optimize this compound conjugation via CuAAC in live-cell labeling?

Optimal CuAAC requires:

  • pH 7.0–7.5 (sodium phosphate buffer) to balance reaction kinetics and cell viability .
  • Cu(I) stabilization : Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) at a 1:5 molar ratio with CuSO₄ to minimize copper-induced cytotoxicity .
  • Reaction time : 1 hour at 22°C ensures >90% labeling efficiency for peptides and nucleic acids .

Advanced Consideration : For time-resolved studies, pre-complex Cu(I) with THPTA before adding sodium ascorbate to reduce oxidative side reactions .

How can researchers address contradictory data in this compound-based metabolic incorporation assays?

Contradictions often arise from:

  • Isomer specificity : this compound’s 6-isomer (vs. 5-isomer) shows higher solubility in DMSO and reduced aggregation in aqueous buffers, which impacts quantitation .
  • Copper sensitivity : Excess Cu(I) can quench fluorescence; titrate CuSO₄ between 0.1–1.0 mM and use chelators (e.g., BCS) post-reaction .

Validation Strategy : Include a no-click control (omitting Cu(I)) to distinguish nonspecific background fluorescence .

What are the limitations of this compound in long-term tracking of protein synthesis?

While this compound’s photostability exceeds fluorescein derivatives, prolonged illumination (>5 minutes) can cause bleaching in high-oxygen environments. Use antifade reagents (e.g., ProLong Diamond) and limit excitation intensity .

Advanced Workaround : Combine with HPG (homopropargylglycine) for pulse-chase experiments to track nascent protein turnover rates .

How does this compound perform in super-resolution microscopy compared to Alexa Fluor® 488?

This compound’s narrower emission spectrum (524 nm peak) reduces chromatic aberration in STED microscopy. However, its brightness is ~15% lower than Alexa Fluor® 488 in oxygen-depleted imaging buffers due to differential triplet-state relaxation .

Optimization : Use imaging buffers with 100 mM β-mercaptoethylamine to enhance signal-to-noise ratios .

What protocols ensure reproducible quantification of this compound-labeled DNA adducts?

  • Sample preparation : Purify labeled DNA via ethanol precipitation to remove unreacted dye .
  • Quantitation : Measure fluorescence using a microplate reader (ex/em: 496/524 nm) and normalize to total DNA (e.g., DAPI or SYBR Gold) .

Pitfall Avoidance : Avoid prolonged exposure to ambient light during purification to prevent photobleaching .

Can this compound be used for dual-labeling with azide-functionalized probes?

Yes, but sequential CuAAC reactions are required. First, label with this compound, then quench residual Cu(I) with EDTA (10 mM) before introducing azide probes (e.g., AF647 Azide) to prevent cross-reactivity .

Critical Note : Validate orthogonal labeling efficiency using gel electrophoresis or mass spectrometry .

How does this compound stability vary across storage conditions?

This compound remains stable for >12 months at -20°C in anhydrous DMSO. Avoid freeze-thaw cycles; aliquot into single-use volumes. In aqueous buffers (pH 7.4), stability drops to 48 hours at 4°C due to hydrolysis of the alkyne group .

What controls are essential when using this compound to study RNA transcription?

  • Negative controls : Treat cells with actinomycin D to block RNA synthesis and confirm EU (5-ethynyl uridine) dependence .
  • Competition assays : Co-administer unmodified uridine to verify specificity of this compound incorporation .

How can researchers mitigate cytotoxicity in this compound-based live-cell imaging?

  • Copper reduction : Use BCN (bicyclo[6.1.0]nonyne) for strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate copper .
  • Short incubation : Limit reaction time to 30 minutes and wash cells thoroughly with copper-free PBS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.